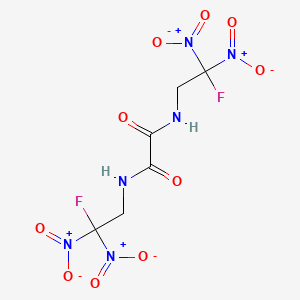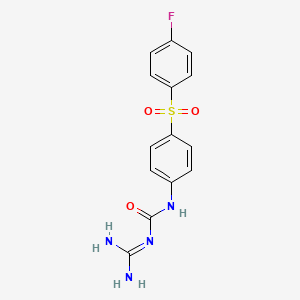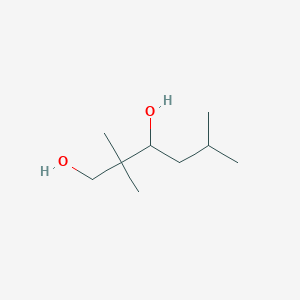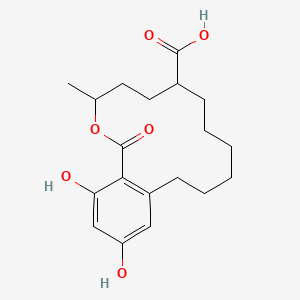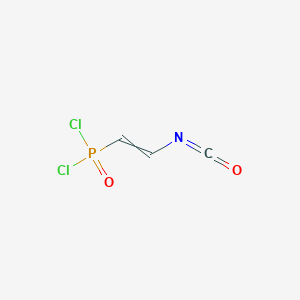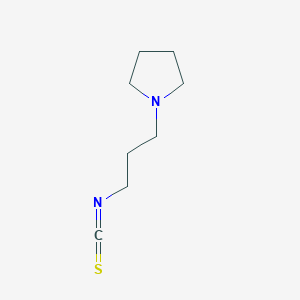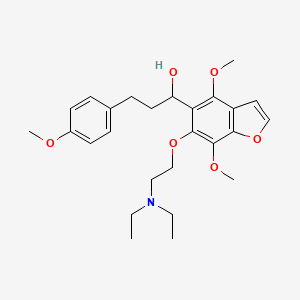
2-Chloro-10-(3-(octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-10-(3-(octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate is a complex organic compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, in particular, has a unique structure that includes a pyrido[1,2-a]pyrazine moiety, which contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 2-Chloro-10-(3-(octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[1,2-a]pyrazine intermediate. This intermediate is then reacted with a phenothiazine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-Chloro-10-(3-(octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-10-(3-(octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use in treating psychiatric disorders, and this compound is explored for similar therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Chloro-10-(3-(octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate involves its interaction with various molecular targets. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may interact with dopamine receptors in the brain, contributing to its potential antipsychotic properties. The exact pathways and molecular targets involved depend on the specific biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-10-(3-(octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate can be compared with other phenothiazine derivatives, such as chlorpromazine and thioridazine. While all these compounds share a common phenothiazine core, the presence of the pyrido[1,2-a]pyrazine moiety in this compound makes it unique. This structural difference can lead to variations in their biological activities and therapeutic applications. Similar compounds include:
Chlorpromazine: Used as an antipsychotic medication.
Thioridazine: Another antipsychotic with a different side chain structure.
Fluphenazine: Known for its long-acting effects in treating psychiatric disorders.
Eigenschaften
CAS-Nummer |
33492-20-5 |
|---|---|
Molekularformel |
C27H32ClN3O8S |
Molekulargewicht |
594.1 g/mol |
IUPAC-Name |
10-[3-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl)propyl]-2-chlorophenothiazine;oxalic acid |
InChI |
InChI=1S/C23H28ClN3S.2C2H2O4/c24-18-9-10-23-21(16-18)27(20-7-1-2-8-22(20)28-23)13-5-11-25-14-15-26-12-4-3-6-19(26)17-25;2*3-1(4)2(5)6/h1-2,7-10,16,19H,3-6,11-15,17H2;2*(H,3,4)(H,5,6) |
InChI-Schlüssel |
XYRQMMLEWMMHNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2CCN(CC2C1)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


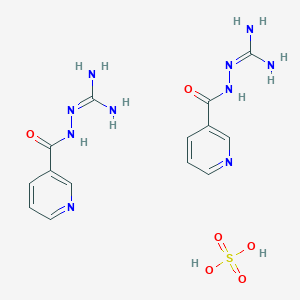
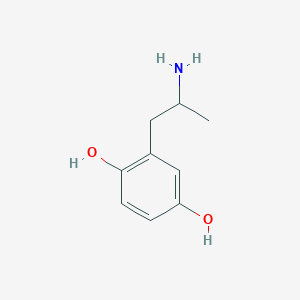
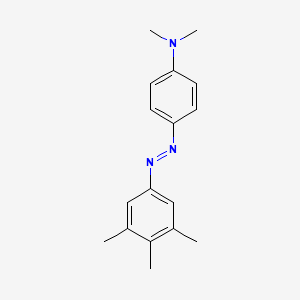
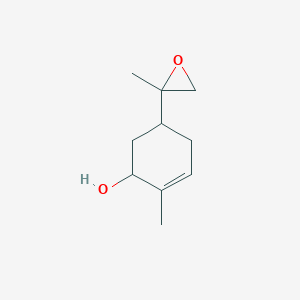
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
